2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(4-PHENYL-2-BUTANYL)ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(4-PHENYL-2-BUTANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Oxidation: The benzisothiazole derivative is then oxidized to introduce the 1,1-dioxide functionality.
Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Substitution: The phenylbutyl group is attached via a substitution reaction, often using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzisothiazole ring or the phenylbutyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzisothiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for potential therapeutic applications.
Medicine
Medicinal chemistry research may focus on this compound’s potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(4-PHENYL-2-BUTANYL)ACETAMIDE would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- N-(4-Phenyl-2-butanyl)acetamide
- Benzisothiazole derivatives with different substituents
Uniqueness
The uniqueness of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-(4-PHENYL-2-BUTANYL)ACETAMIDE lies in its specific combination of functional groups and substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4S/c1-14(11-12-15-7-3-2-4-8-15)20-18(22)13-21-19(23)16-9-5-6-10-17(16)26(21,24)25/h2-10,14H,11-13H2,1H3,(H,20,22) |
InChI Key |
WNFINXGUIPKDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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